BenchChemオンラインストアへようこそ!

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester

Antiallergy Rat PCA model Oral bioavailability

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester (CAS 83089-58-1; molecular formula C₁₁H₁₀N₂O₄S; MW 266.28 g/mol) is a thiazolyl oxamate derivative belonging to the class of N-(4-substituted-thiazolyl)oxamic acid esters. The compound features a furan-2-yl moiety at the 4-position of the thiazole ring, distinguishing it from the clinically studied phenyl-substituted analogs such as tioxamast (F-1865).

Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
CAS No. 83089-58-1
Cat. No. B12913109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester
CAS83089-58-1
Molecular FormulaC11H10N2O4S
Molecular Weight266.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CO2
InChIInChI=1S/C11H10N2O4S/c1-2-16-10(15)9(14)13-11-12-7(6-18-11)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14)
InChIKeyXMEWWFLNPIMVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Oxo((4-(2-furanyl)-2-thiazolyl)amino)acetate (CAS 83089-58-1): Chemical Identity and Procurement Baseline


Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester (CAS 83089-58-1; molecular formula C₁₁H₁₀N₂O₄S; MW 266.28 g/mol) is a thiazolyl oxamate derivative belonging to the class of N-(4-substituted-thiazolyl)oxamic acid esters [1] [2]. The compound features a furan-2-yl moiety at the 4-position of the thiazole ring, distinguishing it from the clinically studied phenyl-substituted analogs such as tioxamast (F-1865). It is cataloged as a drug/therapeutic agent in the RTECS classification system and is primarily supplied for research use at purities ≥97% [3].

Why Generic Substitution of Arylthiazole Oxamates Fails: The Furan-2-yl Differentiation of CAS 83089-58-1


Within the N-(4-substituted-thiazolyl)oxamate class, minor substituent variations at the thiazole 4-position produce profound differences in antiallergy potency, oral bioavailability, and clinical selection outcomes. The Cousse (1986) study demonstrated that p-alkoxy substitution on the phenyl ring enhanced activity, while N-alkyl substitution on the amide nitrogen inhibited activity, leading to the selection of tioxamast (p-methoxyphenyl) for clinical development [1]. Conversely, the Hargrave (1983) study found that 4-F, 4-OEt, and 4-NHCOCH₃ phenyl substituents did not significantly enhance activity over the unsubstituted phenyl derivative, and ultimately selected a 1,4-benzodioxan-6-yl derivative (PRH-836-EA) for further pharmacological evaluation [2]. The furan-2-yl substituent of CAS 83089-58-1 introduces a heteroaromatic ring with distinct electronic (π-excessive character), hydrogen-bonding, and lipophilicity properties compared to the phenyl-based analogs, making simple potency extrapolation from class averages unreliable for procurement or experimental design decisions.

Quantitative Differentiation Evidence for Ethyl Oxo((4-(2-furanyl)-2-thiazolyl)amino)acetate (CAS 83089-58-1) vs. Closest Analogs


Oral Antiallergy Potency: Class-Level Efficacy of N-(4-Substituted-Thiazolyl)oxamates vs. Disodium Cromoglycate (DSCG)

The class of N-(4-substituted-thiazolyl)oxamic acid esters to which CAS 83089-58-1 belongs demonstrates oral antiallergy activity that is pharmacologically inaccessible to the standard comparator disodium cromoglycate (DSCG). In the rat passive cutaneous anaphylaxis (PCA) assay, multiple analogs within this class achieved 50% inhibition at oral doses below 2 mg/kg, whereas DSCG is orally inactive and requires intravenous administration to achieve 50% inhibition at 1.2 mg/kg [1]. Furthermore, the arylthiazole subseries specifically produced 70% inhibition at 5 mg/kg p.o., with p-alkoxy substitution identified as an activity-enhancing modification [2].

Antiallergy Rat PCA model Oral bioavailability

Substituent-Dependent Activity Modulation: Furan-2-yl vs. Phenyl-Based 4-Position Substituents

SAR data from the two foundational papers reveal divergent activity trends dependent on the nature of the 4-position substituent. Cousse et al. (1986) demonstrated that p-alkoxy substitution on the phenyl ring enhanced antiallergy activity, leading to the clinical selection of tioxamast (ethyl N-(4-p-methoxyphenyl)-2-thiazolyl oxamate; F-1865) [1]. In contrast, Hargrave et al. (1983) reported that 4-F, 4-OEt, and 4-NHCOCH₃ phenyl substituents did not significantly enhance activity over the unsubstituted phenyl derivative, and instead selected the 1,4-benzodioxan-6-yl derivative (PRH-836-EA) [2]. The furan-2-yl substituent of CAS 83089-58-1 is a π-excessive five-membered heteroaromatic ring, topologically and electronically distinct from both the phenyl and benzodioxan systems, with distinct hydrogen-bond acceptor capacity at the ring oxygen. This substitution pattern has not been carried through to the clinical candidate stage in either published series.

Structure-activity relationship (SAR) Thiazole substitution Heterocyclic medicinal chemistry

Lipophilicity Differentiation: Computed LogP of the Furan-2-yl Analog vs. Phenyl-Substituted Comparators

The computed partition coefficient (XLogP3-AA) for CAS 83089-58-1 is 1.9 [1], reflecting moderate lipophilicity consistent with oral absorption potential. For comparison, the unsubstituted phenyl analog (ethyl N-(4-phenyl-2-thiazolyl)oxamate) has a computed LogP of approximately 2.5–2.8, and tioxamast (p-methoxyphenyl) has a LogP of approximately 2.3–2.6, estimated based on the added methylene and oxygen contributions to the phenyl scaffold. The lower LogP of the furan derivative arises from the polar ring oxygen, which reduces hydrophobic surface area while maintaining aromatic character. The hydrogen bond acceptor count (6) and hydrogen bond donor count (1) for CAS 83089-58-1 [1] align with Lipinski parameters; the furan ring oxygen contributes an additional H-bond acceptor site absent in phenyl analogs, potentially influencing protein binding and pharmacokinetic profiles.

Lipophilicity Drug-likeness Oral absorption prediction

Ester vs. Free Acid Differentiation: CAS 83089-58-1 (Ethyl Ester) vs. CAS 83089-59-2 (Free Oxamic Acid)

CAS 83089-58-1 is the ethyl ester prodrug form of the corresponding free oxamic acid (CAS 83089-59-2, 2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetic acid) . The Hargrave et al. (1983) study explicitly demonstrated that hydrolysis of the oxamate esters generally resulted in enhanced antiallergy activities within the N-(4-substituted-thiazolyl)oxamic acid series, and the ultimate clinical lead (PRH-836-EA) was formulated as an ethanolamine salt of the free acid [1]. This SAR established that the ester serves as an orally absorbable prodrug that is hydrolyzed in vivo to the active free acid metabolite. The ethyl ester form (CAS 83089-58-1) thus provides distinct utility in pharmacokinetic studies where controlled hydrolysis kinetics, intestinal absorption profiling, or esterase-dependent activation is being investigated.

Prodrug strategy Ester hydrolysis Bioavailability optimization

Optimal Research and Industrial Application Scenarios for Ethyl Oxo((4-(2-furanyl)-2-thiazolyl)amino)acetate (CAS 83089-58-1)


Heteroaryl SAR Probe in Antiallergy Thiazolyl Oxamate Lead Optimization

CAS 83089-58-1 is suitable as a heteroaryl-substituted probe compound for medicinal chemistry teams exploring structure-activity relationships beyond the phenyl-substituted space characterized by Cousse (1986) and Hargrave (1983). Unlike the clinically advanced p-methoxyphenyl (tioxamast) and 1,4-benzodioxan-6-yl (PRH-836-EA) analogs, the furan-2-yl substituent introduces a π-excessive heterocycle with distinct electronic properties and an additional H-bond acceptor [1]. This enables assessment of whether heteroaryl substitution at the thiazole 4-position can recapitulate or exceed the activity-enhancing effects reported for p-alkoxy substitution while potentially offering differentiated pharmacokinetic or toxicological profiles [2].

Oral Prodrug Pharmacokinetic Profiling: Ester-to-Acid Activation Studies

The ethyl ester functionality of CAS 83089-58-1 provides a defined chemical handle for studying esterase-mediated prodrug activation in the thiazolyl oxamate series. Based on the Hargrave (1983) finding that ester hydrolysis enhances antiallergy activity, researchers can utilize this compound in in vitro esterase stability assays (plasma, liver microsomes, Caco-2 homogenates) to quantify the rate of conversion to the active free acid (CAS 83089-59-2) [1]. This application is particularly valuable for comparing the activation kinetics of the furan-substituted analog against the phenyl-substituted esters to determine whether the heteroaryl substituent influences hydrolysis rates and, consequently, in vivo efficacy [2].

Physicochemical Property Benchmarking for Thiazole-Based Oral Drug Candidates

With its computed LogP of 1.9, molecular weight of 266.28, and balanced H-bond donor/acceptor profile (1 HBD, 6 HBA), CAS 83089-58-1 occupies a favorable position within oral drug-like chemical space as defined by Lipinski and related guidelines [1]. Compared to the more lipophilic phenyl-substituted analogs (estimated LogP 2.3–2.8), the furan derivative offers reduced lipophilicity while retaining aromatic character, making it a useful benchmarking standard for physicochemical property optimization in antiallergy drug discovery programs. Researchers can use this compound to calibrate computational LogP prediction models or as a reference standard in chromatographic lipophilicity determination (e.g., reversed-phase HPLC log k' measurements) [2].

Reference Compound for In Vivo Oral Antiallergy Efficacy Models

For laboratories establishing or validating the rat passive cutaneous anaphylaxis (PCA) model as a screening platform for oral antiallergy agents, CAS 83089-58-1 can serve as a class-representative reference compound alongside the literature standards. The published class-level efficacy data—50% inhibition at <2 mg/kg p.o. and 70% inhibition at 5 mg/kg p.o. for arylthiazole oxamates [1]—provide quantitative benchmarks against which the furan analog's individual potency can be evaluated. This is particularly relevant for CROs and academic labs seeking to independently profile the furan-substituted derivative's efficacy relative to the better-characterized phenyl series, thereby de-risking the selection of a 4-position substituent before committing to a full lead optimization campaign [2].

Quote Request

Request a Quote for Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.